Welcome to the BenchChem Online Store!
molecular formula C9H14O3 B8511038 2-Acetyl-4-methoxycyclohexanone

2-Acetyl-4-methoxycyclohexanone

Cat. No. B8511038
M. Wt: 170.21 g/mol
InChI Key: QFGNEJACNRWCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04639521

Procedure details

To a suspension of 60% sodium hydride (1.12 g) in 2.5 g of ethyl acetate, a solution consisting of 1.78 g of 4-methoxycyclohexanone and 0.5 ml of benzene was dropwise added. The reaction was allowed to proceed at 40° C. for 3 hours and then at room temperature for 3 hours. A small amount of methanol was added to decompose the sodium hydride. The reaction mixture was then poured into water, neutralized with hydrochloric acid, and extracted with ether. Thus, 1.16 g of 2-acetyl-4-methoxycyclohexanone was obtained.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1.C1C=CC=CC=1.Cl.[C:19](OCC)(=[O:21])[CH3:20]>O.CO>[C:19]([CH:9]1[CH2:10][CH:5]([O:4][CH3:3])[CH2:6][CH2:7][C:8]1=[O:11])(=[O:21])[CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1.78 g
Type
reactant
Smiles
COC1CCC(CC1)=O
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added
WAIT
Type
WAIT
Details
at room temperature for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)C1C(CCC(C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.